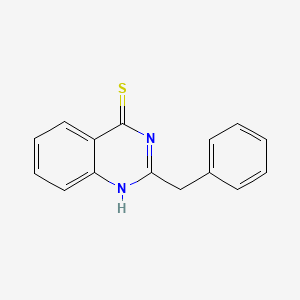

2-Benzyl-4-quinazolinethiol

Vue d'ensemble

Description

2-Benzyl-4-quinazolinethiol is a chemical compound with the molecular formula C15H12N2S and a molecular weight of 252.34 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of quinazolines, the class of compounds to which 2-Benzyl-4-quinazolinethiol belongs, has been achieved under transition metal-catalyzed conditions . An efficient and practical copper-catalyzed process for the synthesis of substituted quinazolinones from simple and readily available 2-aminobenzonitriles and benzyl alcohols has been described .Molecular Structure Analysis

The molecular structure of 2-Benzyl-4-quinazolinethiol consists of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Quinazolines and quinazolinones are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Applications De Recherche Scientifique

1. Catalytic Synthesis Techniques

- 2-Benzyl-4-quinazolinethiol is involved in the oxidative synthesis of 2-aryl quinazolines, utilizing the 4-hydroxy-TEMPO radical as a catalyst. This method, involving benzyl C-H bond amination, showcases its role in efficient, metal-free catalytic processes (Han et al., 2011).

2. Biological Activities and Pharmacophore Development

- Research into the biological evaluation of quinazoline derivatives, which include structures similar to 2-Benzyl-4-quinazolinethiol, has revealed considerable activities like antihypertensive and thermoregulating effects. These studies provide insights into the pharmacophore development of quinazolines for various therapeutic applications (Hsu et al., 2005).

3. Synthetic Pathways for Quinazoline Derivatives

- The compound has been used in the synthesis of quinazoline-4-thiones, highlighting its utility in creating structurally diverse quinazolines with potential biological activities. These synthetic pathways offer important insights into the versatility of quinazoline derivatives (Hanusek et al., 2001).

4. Advanced Applications in Optoelectronic Materials

- Quinazoline derivatives, such as those related to 2-Benzyl-4-quinazolinethiol, are being explored for their potential in optoelectronic applications. These compounds are investigated for use in electronic devices, luminescent elements, and other photoelectric applications, demonstrating the compound's relevance beyond biological activities (Lipunova et al., 2018).

5. Role in Antimicrobial Research

- Research into the antimicrobial activities of quinazoline derivatives, which could include compounds like 2-Benzyl-4-quinazolinethiol, showcases their potential in combating various bacterial strains. This area of study is crucial for developing new antimicrobial agents (Alagarsamy et al., 2015).

Orientations Futures

Quinazolinone and quinazolinone derivatives, including 2-Benzyl-4-quinazolinethiol, have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on the development of novel antibiotics to treat resistant bacteria strains, as well as the synthesis of diverse physiological significance and pharmacologically utilized molecules .

Mécanisme D'action

Target of Action

2-Benzyl-4-quinazolinethiol is a derivative of the benzoquinazoline scaffold . Benzoquinazolines have been extensively studied for their wide range of pharmacological effects. They have been found to play significant roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . .

Mode of Action

For instance, some quinazoline derivatives have been found to inhibit enzymes, disrupt cell membranes, or interfere with DNA replication

Biochemical Pathways

Given the wide range of pharmacological effects attributed to benzoquinazolines, it is likely that multiple pathways are affected

Result of Action

Given the wide range of pharmacological effects attributed to benzoquinazolines, it is likely that the compound has multiple effects at the molecular and cellular level

Propriétés

IUPAC Name |

2-benzyl-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYOSQDRLIXLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=S)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333667 | |

| Record name | 2-benzyl-1H-quinazoline-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648960 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85690-42-2 | |

| Record name | 2-benzyl-1H-quinazoline-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one](/img/structure/B2906119.png)

![4-(2-(Ethylthio)-6-((2-methoxyphenyl)carbamoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2906121.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906123.png)

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2906128.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2906130.png)

![Lithium 1-(cyclopropylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906131.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2906134.png)